

# A Technical Guide to D-Glucose-d1-3: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Glucose-d1-3**, a stable isotope-labeled monosaccharide essential for metabolic research and quantitative analysis. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies.

#### **Chemical Structure and Identification**

**D-Glucose-d1-3** is an isotopologue of D-glucose where the hydrogen atom at the C-3 position is substituted with a deuterium (D or  $^2$ H) atom. This specific labeling provides a valuable tool for tracing the metabolic fate of glucose in biological systems without altering its fundamental chemical reactivity. In solution, D-glucose, and therefore **D-Glucose-d1-3**, exists predominantly in its cyclic hemiacetal forms (pyranose and furanose), with the  $\alpha$ - and  $\beta$ -anomers of the glucopyranose form being the most abundant.[1]

The structure is unambiguously defined by standard chemical identifiers:

- SMILES:[2H][C@@]1(O)--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O
- InChl:1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D
- InChl Key:WQZGKKKJIJFFOK-XVKSOXPJSA-N



The following diagram illustrates the cyclic ( $\beta$ -D-glucopyranose) form of **D-Glucose-d1-3**, with the deuterium atom highlighted at the C-3 position.

Caption: Chemical structure of  $\beta$ -**D-Glucose-d1-3**.

# **Physicochemical Properties**

The quantitative properties of **D-Glucose-d1-3** are summarized in the table below. The incorporation of a single deuterium atom results in a mass shift of +1 compared to unlabeled D-glucose.

Property	Value	Reference
Empirical Formula	C6DH11O6	[2]
Molecular Weight	181.16 g/mol	[2]
Isotopic Purity	≥97 atom % D	
Physical Form	Solid	
Melting Point	150-152 °C	
Optical Activity	[α]25/D +52.0°, c = 2 in H <sub>2</sub> O (trace NH <sub>4</sub> OH)	
CAS Number	106032-60-4	[3]

## **Experimental Protocols**

The synthesis of position-specific labeled sugars like **D-Glucose-d1-3** often involves multi-step chemical or chemoenzymatic methods. A common chemical approach is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose. A plausible synthetic route for **D-Glucose-d1-3** would adapt this methodology, starting from a suitable 5-carbon sugar.

Example Synthetic Protocol: Modified Kiliani Synthesis for 3-Position Labeling

This protocol is based on the well-established synthesis for C-14 labeled glucose at the C-3 position and is adapted for deuterium labeling.[4] The process involves a series of cyanohydrin reactions.

#### Foundational & Exploratory

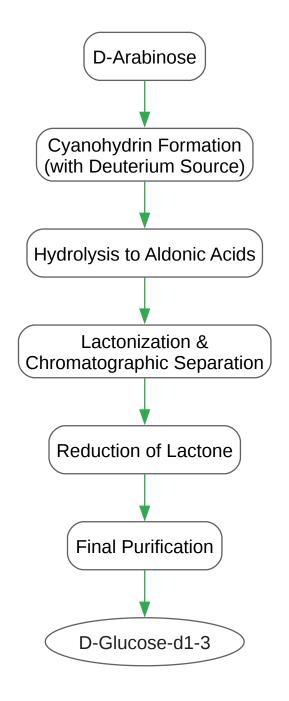




- Starting Material: The synthesis would begin with D-arabinose.
- Cyanohydrin Formation: D-arabinose is reacted with a deuterium cyanide source (e.g., DCN, generated in situ) or subjected to a reaction where the C-2 hydrogen of the intermediate cyanohydrin can be exchanged with D<sub>2</sub>O under basic conditions before hydrolysis. This step forms a mixture of two epimeric cyanohydrins (gluconic and mannonic nitriles) with deuterium incorporated.
- Hydrolysis: The resulting deuterated cyanohydrins are hydrolyzed to their corresponding carboxylic acids, D-gluconic-3-d1 acid and D-mannonic-3-d1 acid.
- Lactonization and Separation: The mixture of acids is converted to their respective lactones (e.g., by heating). The D-glucono-1,4-lactone-3-d1 can then be separated from its mannose epimer chromatographically.
- Reduction: The purified D-glucono-1,4-lactone-3-d1 is reduced to **D-Glucose-d1-3**. A common method for this reduction is using sodium amalgam in a weakly acidic solution.
- Purification: The final product, **D-Glucose-d1-3**, is purified from the reaction mixture using techniques such as column chromatography.

The following workflow diagram illustrates this synthetic logic.





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Caption: Synthetic workflow for **D-Glucose-d1-3**.

# **Applications in Research and Development**

**D-Glucose-d1-3** serves as a crucial tool in metabolic research and drug development, primarily as a stable isotope tracer.



- Metabolic Flux Analysis: It is used to trace the path of glucose through various metabolic
  pathways, such as glycolysis and the pentose phosphate pathway (PPP).[6] By using mass
  spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy,
  researchers can quantify the rate of glucose metabolism and identify changes in metabolic
  fluxes in response to drugs, genetic modifications, or disease states.[3]
- Quantitative Internal Standard: Due to its specific mass difference from endogenous glucose,
   D-Glucose-d1-3 is an ideal internal standard for accurately quantifying glucose concentrations in complex biological samples like blood, plasma, or tissue extracts.[3]
- Drug Development: In pharmacology, it can be used to assess the effect of drug candidates on glucose metabolism, providing insights into the mechanism of action for drugs targeting metabolic disorders like diabetes or cancer.

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